molecular formula C50H80N18O16 B549971 His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val CAS No. 89105-94-2

His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val

Cat. No.: B549971
CAS No.: 89105-94-2
M. Wt: 1189.3 g/mol
InChI Key: STSKWZSBFZRSGP-GYDGUXFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fibrinogen Binding Inhibitor Peptide is a synthetic peptide designed to inhibit the binding of fibrinogen to its receptors. Fibrinogen is a glycoprotein that plays a crucial role in blood clot formation by converting to fibrin in the presence of thrombin. The inhibition of fibrinogen binding is significant in preventing thrombosis and other clot-related disorders .

Scientific Research Applications

Fibrinogen Binding Inhibitor Peptide has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fibrinogen Binding Inhibitor Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: Industrial production of Fibrinogen Binding Inhibitor Peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The process involves:

Chemical Reactions Analysis

Types of Reactions: Fibrinogen Binding Inhibitor Peptide primarily undergoes:

    Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine and cysteine.

    Reduction: Reduction reactions can reverse oxidative modifications, particularly in disulfide bonds.

Common Reagents and Conditions:

    Hydrolysis: Enzymes like proteases or acidic/basic conditions.

    Oxidation: Reactive oxygen species (ROS) or chemical oxidants.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed:

Mechanism of Action

Fibrinogen Binding Inhibitor Peptide exerts its effects by binding to the fibrinogen receptor sites, thereby preventing fibrinogen from interacting with its natural receptors on platelets and other cells. This inhibition disrupts the formation of fibrin clots and platelet aggregation, reducing the risk of thrombosis. The peptide targets the glycoprotein IIb/IIIa receptor on platelets, which is crucial for fibrinogen binding and clot formation .

Comparison with Similar Compounds

Uniqueness: Fibrinogen Binding Inhibitor Peptide is unique in its specific amino acid sequence designed to mimic the binding site of fibrinogen, providing high specificity and affinity for the fibrinogen receptor. Unlike other inhibitors, it offers a balance between efficacy and safety, with fewer side effects and a lower risk of bleeding complications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80N18O16/c1-24(2)13-33(67-48(81)34(15-29-18-55-23-60-29)66-44(77)30(52)14-28-17-54-22-59-28)45(78)58-19-37(70)56-20-38(71)61-27(6)43(76)64-31(9-7-8-12-51)47(80)65-32(10-11-36(53)69)46(79)62-26(5)42(75)57-21-39(72)63-35(16-40(73)74)49(82)68-41(25(3)4)50(83)84/h17-18,22-27,30-35,41H,7-16,19-21,51-52H2,1-6H3,(H2,53,69)(H,54,59)(H,55,60)(H,56,70)(H,57,75)(H,58,78)(H,61,71)(H,62,79)(H,63,72)(H,64,76)(H,65,80)(H,66,77)(H,67,81)(H,68,82)(H,73,74)(H,83,84)/t26-,27-,30-,31-,32-,33-,34-,35-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSKWZSBFZRSGP-GYDGUXFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80N18O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433062
Record name CHEMBL409436
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89105-94-2
Record name CHEMBL409436
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val
Reactant of Route 3
His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val
Reactant of Route 4
His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val
Reactant of Route 5
His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val
Reactant of Route 6
His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val
Customer
Q & A

Q1: How does His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val interact with its target and what are the downstream effects?

A1: this compound acts as an antagonist of the platelet integrin glycoprotein IIb/IIIa (also known as αIIbβ3). [, , ] This integrin plays a crucial role in platelet aggregation by binding to fibrinogen, bridging platelets together. By binding to glycoprotein IIb/IIIa, this compound prevents fibrinogen binding, thus inhibiting platelet aggregation. [, , ] This inhibitory effect extends to other ligands of glycoprotein IIb/IIIa such as von Willebrand factor and vitronectin, further contributing to its antithrombotic potential. [, , ]

Q2: What is the relationship between this compound and tyrosine phosphorylation in platelets?

A2: Research indicates that this compound, by inhibiting glycoprotein IIb/IIIa, indirectly influences tyrosine phosphorylation events in platelets. [, ] Studies using this peptide, alongside another glycoprotein IIb/IIIa inhibitor Arg-Gly-Asp-Ser, observed a decrease in thrombin-induced tyrosine phosphorylation of specific platelet proteins. [, ] This suggests a potential link between glycoprotein IIb/IIIa engagement and downstream tyrosine kinase signaling pathways involved in platelet activation.

Q3: How does the structure of this compound relate to its activity?

A4: The structure-activity relationship (SAR) of peptides containing the "Arg-Gly-Asp" (RGD) sequence is crucial for their ability to interact with integrins. [] Modifications to the flanking regions of the RGD sequence can significantly influence their affinity and selectivity for different integrins. [] While this compound contains the "Asp-Gly" sequence, studies have focused on modifying peptides containing RGD for enhanced binding to glycoprotein IIb/IIIa. [] Comparing the activity of this compound with structurally modified RGD-containing peptides could provide valuable insights into its SAR and potential for optimization.

Q4: What are the limitations of the current research on this compound?

A6: The available research on this compound primarily focuses on its in vitro effects on platelet function. [, , , , ] Further studies are necessary to determine its in vivo efficacy, pharmacokinetic properties, and potential toxicity before considering it for clinical applications. Additionally, exploring its long-term effects and comparing its efficacy with existing antiplatelet therapies is crucial for a comprehensive understanding of its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.